REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][CH2:5][C:6]#[N:7].N1C=CC=CC=1.[SH2:15]>C(N(CC)CC)C>[CH3:1][N:2]([CH3:8])[CH2:3][CH2:4][CH2:5][C:6]([NH2:7])=[S:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(CCCC#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
55 °C
|
Type
|
CUSTOM
|
Details
|
the autoclave shaken for about 16 hours at 55° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A reaction mixture was prepared
|
Type
|
ADDITION
|
Details
|
containing 95.2 g
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then removed from the autoclave
|
Type
|
CUSTOM
|
Details
|
the volatile constituents removed by evaporation in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |